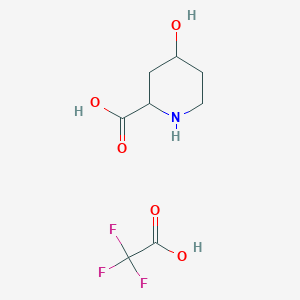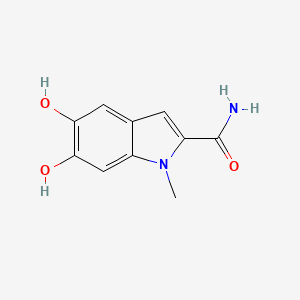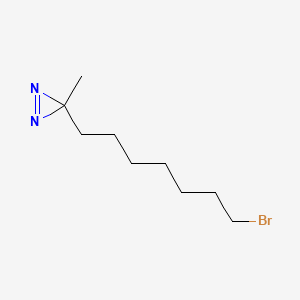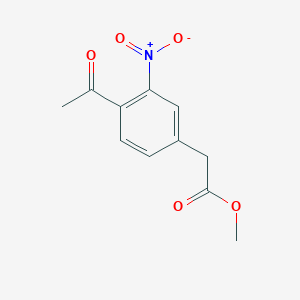![molecular formula C15H14O B13661289 Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
Cyclohepta[b]naphthalene-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohepta[b]naphthalene-1-one is a polycyclic aromatic ketone with a unique structure that combines a seven-membered ring fused to a naphthalene moiety
准备方法
Synthetic Routes and Reaction Conditions: Cyclohepta[b]naphthalene-1-one can be synthesized through several methods. One common approach involves the cyclization of methyl 3-(1-naphthoyl)propionate, which forms 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione. This intermediate can be further dehydrogenated to yield the desired ketone .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic chemistry techniques such as Friedel-Crafts acylation and subsequent cyclization reactions. The use of catalysts and controlled reaction conditions is crucial to achieve high yields and purity.
化学反应分析
Types of Reactions: Cyclohepta[b]naphthalene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Cyclohepta[b]naphthalene-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Cyclohepta[b]naphthalene-1-one and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its application.
相似化合物的比较
Cyclohepta[de]naphthalene-1,4-dione: An intermediate in the synthesis of Cyclohepta[b]naphthalene-1-one.
Azulene: A nonalternant hydrocarbon with a similar seven-membered ring structure.
Phenalenone: Another polycyclic aromatic ketone with comparable reactivity.
Uniqueness: this compound is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical and physical properties
属性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
7,8,9,10-tetrahydrocyclohepta[b]naphthalen-6-one |
InChI |
InChI=1S/C15H14O/c16-15-8-4-3-7-13-9-11-5-1-2-6-12(11)10-14(13)15/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI 键 |
RWZJQVYHDLCWNB-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C2=CC3=CC=CC=C3C=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



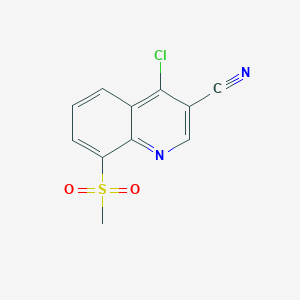
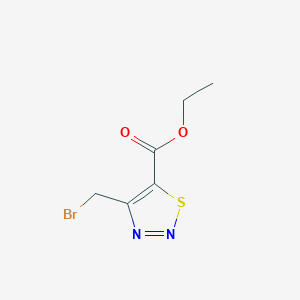
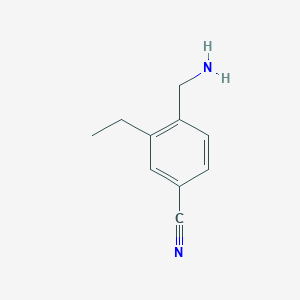
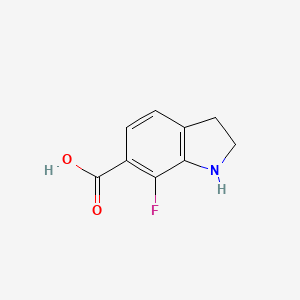

![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)


